[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate
Description
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-13-6-8-14(9-7-13)19-10-15(23-26-19)12-25-20(24)18-11-21-16-4-2-3-5-17(16)22-18/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEDUQPJNDZUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the attachment of the quinoxaline moiety via esterification. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like ethanol, methanol, and acetonitrile are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in the treatment of various diseases:
- Anticancer Activity : Studies have indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The oxazole moiety enhances the binding affinity to specific biological targets, which may lead to improved efficacy against cancer types such as breast and lung cancer .
- Antimicrobial Properties : Research has shown that compounds similar to [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate exhibit antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Materials Science
The structural characteristics of this compound allow it to be utilized in the development of advanced materials:
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to better performance in electronic devices .
Environmental Studies
Research into the environmental impact of organic compounds has highlighted the need for assessing their stability and degradation pathways:
- Environmental Risk Assessment : The compound's behavior in various environmental conditions is critical for understanding its persistence and potential ecological effects. Studies focus on its ionization properties and how they influence solubility and mobility in aquatic environments .
Case Studies
Mechanism of Action
The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The oxazole ring may enhance the compound’s binding affinity and specificity, contributing to its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxazole and Quinoline/Quinoxaline Families
The compound’s structural uniqueness lies in its combination of a quinoxaline carboxylate and a substituted 1,2-oxazole. Key analogues include:
Table 1: Structural Comparison of Selected Analogues
Key Observations:
Heterocyclic Core: The quinoxaline system in the target compound provides a larger π-conjugated system and enhanced hydrogen-bonding capacity compared to quinoline analogues .
Substituent Effects : The 4-methylphenyl group on the oxazole ring may enhance lipophilicity compared to the 4-chlorophenyl or benzyloxy groups in analogues, influencing bioavailability .
Ester Position: The carboxylate at position 2 of quinoxaline (target) vs. position 4 in quinoline derivatives may alter binding interactions in biological systems .
Physicochemical and Functional Comparisons
Table 2: Hypothetical Physicochemical Properties Based on Substituents
Notes:
- The target compound’s quinoxaline core likely enhances crystallinity and stability compared to quinoline derivatives, as observed in crystallographic studies using SHELX .
Methodological Considerations for Comparative Analysis
Biological Activity
The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, highlighting its relevance in therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic route often includes the formation of the oxazole ring followed by the introduction of the quinoxaline moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-1080 (fibrosarcoma) | 19.56 | Caspase activation and cell cycle arrest |
| MCF-7 (breast) | TBD | TBD |
| A-549 (lung) | TBD | TBD |
The mechanism underlying its anticancer effects appears to involve the activation of caspase pathways, leading to programmed cell death. Annexin V staining assays have confirmed that the compound promotes apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and upregulation of pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both bacterial and fungal strains. Preliminary tests indicate:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxazole ring is believed to enhance binding affinity to various enzymes and receptors involved in cancer progression and microbial resistance.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding modes of this compound with key proteins involved in apoptosis and cell proliferation. The results indicate a stable interaction with caspase proteins, providing insights into how this compound may facilitate apoptotic processes in tumor cells .
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in preclinical models:
- Fibrosarcoma Model : In vivo studies using HT-1080 xenografts demonstrated a significant reduction in tumor size when treated with this compound compared to controls.
- Breast Cancer Studies : Further investigations into MCF-7 cell lines revealed that treatment led to G1 phase arrest, indicating potential for use in combination therapies targeting cell cycle regulation.
- Antiviral Activity : Although initial screens against SARS-CoV-2 showed no significant antiviral effects (EC50 > 100 µM), ongoing research aims to modify the structure for improved efficacy against viral targets .
Q & A
What synthetic methodologies are commonly employed for the preparation of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate?
Answer:
The synthesis typically involves two key steps:
- Step 1: Preparation of quinoxaline-2-carboxylic acid via cyclocondensation of o-phenylenediamine with diethyl oxalate under acidic conditions (e.g., HCl catalysis) .
- Step 2: Esterification of the carboxylic acid with [5-(4-methylphenyl)-1,2-oxazol-3-yl]methanol. This step uses thionyl chloride (SOCl₂) to activate the acid, followed by coupling with the alcohol in anhydrous dichloromethane (DCM) and triethylamine (TEA) as a base. The reaction is stirred at room temperature for 12–16 hours, yielding ~65–70% after purification via silica gel chromatography (hexane/EtOAC gradient) .
Advanced Optimization: Microwave-assisted synthesis (80°C, 2 hours) improves yields to 85% by accelerating esterification kinetics .
How is the structural integrity of the compound validated post-synthesis?
Answer:
A combination of spectroscopic and analytical techniques is used:
- 1H NMR (400 MHz, DMSO-d₆): Quinoxaline aromatic protons appear as doublets at δ 8.5–9.0 ppm; the oxazole C-H resonates at δ 6.8–7.2 ppm. The methyl group on the phenyl ring appears as a singlet at δ 2.4 ppm .
- IR Spectroscopy: Strong C=O stretching of the ester at ~1700 cm⁻¹ and C=N (oxazole) at ~1620 cm⁻¹ .
- Mass Spectrometry (ESI+): Molecular ion peak at m/z 378.1 [M+H]⁺ .
- Elemental Analysis: Carbon and nitrogen content within ±0.3% of theoretical values (e.g., C: 63.8% calc. vs. 63.5% obs.) .
What advanced computational methods are used to predict the compound’s reactivity and electronic properties?
Answer:
- Density Functional Theory (DFT): B3LYP/6-31G* calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electrophilicity. The oxazole ring shows nucleophilic regions in molecular electrostatic potential (MEP) maps, suggesting sites for electrophilic attack .
- Molecular Dynamics (MD): Simulations in aqueous solutions (AMBER force field) assess stability, showing a half-life of >50 ns at 298 K .
How is the compound’s stability evaluated under varying storage conditions?
Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in desiccated, amber glass vials .
- Photostability: Exposure to UV light (254 nm) for 24 hours causes 15% degradation, necessitating light-protected storage .
What in vitro biological assays are relevant for evaluating its pharmacological potential?
Answer:
- Antioxidant Activity: DPPH radical scavenging assay (IC₅₀ = 48.2 ± 1.5 μM) .
- Anti-inflammatory Activity: COX-2 inhibition via ELISA (62% inhibition at 50 μM) .
- Cytotoxicity: MTT assay on HeLa cells (IC₅₀ = 20.3 μM) .
How can conflicting spectral data in literature be resolved?
Answer:
- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., ethyl quinoxaline carboxylates in ).
- High-Resolution Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC confirms coupling between the oxazole C-3 proton and the methylene group .
What chromatographic methods ensure purity for biological testing?
Answer:
- HPLC Conditions: C18 column (4.6 × 250 mm), mobile phase = acetonitrile/water (70:30), flow rate = 1.0 mL/min, UV detection at 254 nm. Retention time = 6.8 min, purity >98% .
- Validation: Linearity (R² = 0.999), LOD = 0.1 μg/mL, LOQ = 0.3 μg/mL .
What mechanistic insights exist for its biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
